2,2,3,3,3-Pentafluoropropyl acetate
Overview
Description
2,2,3,3,3-Pentafluoropropyl acetate is a chemical compound with the CAS Number: 1031928-86-5 . It has a molecular weight of 192.09 . The compound is used in the manufacture of substances and for scientific research and development .
Molecular Structure Analysis
The molecular formula of 2,2,3,3,3-Pentafluoropropyl acetate is C5H5F5O2 . The InChI Code is 1S/C5H5F5O2/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.446 g/mL at 25 °C . It is soluble in DMSO, NMP, THF, and methylene chloride .Scientific Research Applications
- Application : It enhances light transmission by providing a protective layer around the core of optical fibers, improving overall optical performance .
- Application : Integrating it into advanced materials can lead to substances with enhanced properties, such as improved thermal stability, mechanical strength, or optical characteristics .
- Application : It contributes to the synthesis of specialty polymers, coatings, and adhesives with unique properties .
- Application : Researchers use it to modify surfaces, making them water-repellent or resistant to chemical interactions .
- Application : It can be incorporated into dielectric materials for capacitors, insulators, and printed circuit boards .
Optical Waveguides and Cladding Layers
Advanced Materials Development
Polymer Chemistry and Coatings
Surface Modification and Hydrophobicity
Electronics and Dielectric Materials
Analytical Chemistry and Gas Chromatography
These applications highlight the versatility and potential of 2,2,3,3,3-Pentafluoropropyl acetate in various scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study . If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXWWKJBLFEJLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650447 | |
Record name | 2,2,3,3,3-Pentafluoropropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,3-Pentafluoropropyl acetate | |
CAS RN |
1031928-86-5 | |
Record name | 2,2,3,3,3-Pentafluoropropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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